BenchChemオンラインストアへようこそ!

Tetrabutylsilane

Volatility CVD precursor delivery Vapor pressure

Tetrabutylsilane (CAS 994-79-6) is a tetraorganosilane of formula C₁₆H₃₆Si, comprising a central silicon atom symmetrically substituted with four n‑butyl groups. It is a colorless, non-polar liquid with a molecular weight of 256.54 g·mol⁻¹, a melting point of −56 °C, and a boiling point of 296.6 °C at 760 mmHg.

Molecular Formula C16H36Si
Molecular Weight 256.54 g/mol
CAS No. 994-79-6
Cat. No. B1582466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylsilane
CAS994-79-6
Molecular FormulaC16H36Si
Molecular Weight256.54 g/mol
Structural Identifiers
SMILESCCCC[Si](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
InChIKeyREWDXIKKFOQRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylsilane (CAS 994-79-6) Procurement Guide: Physicochemical Baseline and Comparator Identification


Tetrabutylsilane (CAS 994-79-6) is a tetraorganosilane of formula C₁₆H₃₆Si, comprising a central silicon atom symmetrically substituted with four n‑butyl groups [1]. It is a colorless, non-polar liquid with a molecular weight of 256.54 g·mol⁻¹, a melting point of −56 °C, and a boiling point of 296.6 °C at 760 mmHg . Its hydrolysis sensitivity is rated '1: no significant reaction with aqueous systems,' indicating exceptional moisture inertness relative to alkoxysilane alternatives . The closest structural analogs within the tetraalkylsilane homologous series are tetramethylsilane (TMS, CAS 75-76-3), tetraethylsilane (TES, CAS 631-36-7), and tetrapropylsilane (TPS, CAS 994-66-1), which collectively span a wide range of volatility and safety profiles . In addition, functional analogs such as di‑tert‑butylsilane (DTBS) and tetraethoxysilane (TEOS) serve as silicon precursors in chemical vapor deposition (CVD) processes, against which tetrabutylsilane's differentiated properties can be evaluated [2].

Why Tetrabutylsilane Cannot Be Simply Swapped with Other Tetraalkylsilanes or Silicon Precursors


Within the tetraalkylsilane homologous series, physicochemical properties change dramatically with alkyl chain length. Tetramethylsilane (TMS) has a boiling point of 26.8 °C and a vapor pressure of 712.8 mmHg at 25 °C, making it a highly volatile, flammable gas at ambient conditions . Tetraethylsilane (TES) boils at 153.0 °C with a vapor pressure of 4.4 mmHg, while tetrapropylsilane (TPS) boils at 224.8 °C with a vapor pressure of 0.1 mmHg . Tetrabutylsilane, with a boiling point of 296.6 °C and a vapor pressure effectively at 0.0 mmHg at 25 °C, occupies a distinct low-volatility extreme that directly impacts handling safety (flash point 119.1 °C vs. −45.6 °C for TMS), precursor delivery in vapor-phase processes, and moisture sensitivity relative to widely used alkoxysilanes such as TEOS . These quantitative gaps mean that substituting one tetraalkylsilane for another without process re-engineering will alter precursor flux, deposition kinetics, or safety classification—factors that are critical in semiconductor fabrication and specialized organic synthesis .

Tetrabutylsilane (CAS 994-79-6): Quantitative Differentiation Evidence Against Closest Analogs


Vapor Pressure Reduction of >700 mmHg vs. Tetramethylsilane and >4 mmHg vs. Tetraethylsilane at 25 °C

Tetrabutylsilane exhibits a predicted vapor pressure of 0.0±0.6 mmHg at 25 °C, which represents a reduction of approximately 712.8 mmHg relative to tetramethylsilane (712.8±0.1 mmHg), 4.4 mmHg relative to tetraethylsilane (4.4±0.2 mmHg), and 0.1 mmHg relative to tetrapropylsilane (0.1±0.4 mmHg) under identical estimation conditions . At 25 °C, tetrabutylsilane is essentially non-volatile, whereas TMS is a near-gaseous substance and TES generates substantial headspace vapor. This 3-to-4 order-of-magnitude vapor pressure differential across the homologous series has direct consequences for precursor delivery in vapor-phase deposition processes, where tetrabutylsilane requires elevated bubbler temperatures or direct liquid injection rather than room-temperature vapor draw .

Volatility CVD precursor delivery Vapor pressure Safety handling

Flash Point Elevation of ~165 °C Above Tetramethylsilane and ~93 °C Above Tetraethylsilane

The predicted flash point of tetrabutylsilane is 119.1±12.0 °C, compared with −45.6±10.6 °C for tetramethylsilane, 26.1±0.0 °C for tetraethylsilane, and 75.2±12.0 °C for tetrapropylsilane, all determined using the same ACD/Labs PhysChem prediction platform . This represents a flash point elevation of approximately 164.7 °C above TMS, 93.0 °C above TES, and 43.9 °C above TPS. Under standard regulatory frameworks, a flash point above 93 °C (200 °F) generally exempts a liquid from flammable liquid classification for storage and transport, placing tetrabutylsilane in a distinctly lower-hazard category relative to its lower homologs [1]. The experimental flash point of tetrabutylsilane has also been reported as 119.1 °C by NIST and the German Wikipedia entry based on manufacturer SDS data [2].

Flash point Safety classification Flammability Handling regulations

Hydrolysis Resistance: Zero Significant Reaction with Aqueous Systems vs. Rapid Hydrolysis of TEOS and Other Alkoxysilanes

Tetrabutylsilane carries a hydrolysis sensitivity rating of '1: no significant reaction with aqueous systems' as catalogued by ChemicalBook, consistent with its fully alkyl-substituted structure that lacks hydrolyzable Si–O or Si–H bonds . In contrast, tetraethoxysilane (TEOS, CAS 78-10-4), the most widely used silicon precursor for sol-gel and CVD SiO₂ deposition, undergoes rapid hydrolysis upon exposure to moisture, with second-order kinetics observed even in neutral water at 25–45 °C [1]. This fundamental difference arises from the presence of four ethoxy leaving groups in TEOS versus four non-hydrolyzable butyl groups in tetrabutylsilane. Consequently, tetrabutylsilane can be handled, stored, and processed under ambient atmosphere without the rigorous moisture exclusion protocols mandatory for TEOS, tetramethoxysilane (TMOS), and other tetraalkoxysilanes [2].

Hydrolysis stability Moisture sensitivity Shelf-life Alkoxysilane comparison

Patent-Documented Equivalence to Tetrapropylsilane in Molecular Beam Epitaxy of Single-Crystal Silicon, with Differentiated Physical Properties

Japanese Patent JPS63282270A, assigned to NEC Corporation (inventors Hirayama and Tatsumi), explicitly discloses that 'tetramethylsilane, tetraethylsilane or tetrabutylsilane may be used as the organosilicon compound in place of the tetrapropylsilane' for the molecular beam epitaxy (MBE) growth of single-crystal silicon films at low substrate temperatures . The patent teaches delivery of the organosilicon compound via H₂ bubbling through an ampule, followed by collimated molecular beam impingement onto a heated Si substrate with UV irradiation. While functionally interchangeable in this process context, the patent makes no claim of identical performance—the choice among these four tetraalkylsilanes allows process engineers to trade off precursor volatility (delivery temperature required), carbon incorporation risk in the deposited film, and handling safety based on the quantitative physical property data established in Evidence Items 1 and 2 [1].

Molecular beam epitaxy Silicon precursor Semiconductor Single-crystal Si film

Non-Aggregating Internal Reference Standard for PFG-NMR Self-Diffusion Measurements of Ion Pairs

In a foundational study by Mo and Pochapsky (J. Phys. Chem. B, 1997), tetrabutylsilane was employed as a nonionic internal reference of similar size and shape to the tetrabutylammonium cation (TBA⁺) for pulsed-field-gradient (PFG) NMR measurement of self-diffusion coefficients of paired ions in CDCl₃ solution [1]. The self-diffusion rate of tetrabutylsilane was observed to be 'significantly greater than that of either BH₄⁻ or (C₄H₉)₄N⁺,' enabling estimation of ion-pair aggregation states from the ratio of diffusion coefficients: D(TBA⁺)/D(tetrabutylsilane). This application exploits tetrabutylsilane's unique combination of being (a) nonionic and non-aggregating in chloroform solution, (b) approximately isosteric with the TBA⁺ ion (van der Waals volume equivalence), and (c) chemically inert under the measurement conditions. No other tetraalkylsilane simultaneously satisfies these three criteria for this specific analytical role: TMS and TES are too small and too volatile, while tetrapropylsilane is intermediate in size but lacks the near-perfect steric match with TBA⁺ .

PFG-NMR Self-diffusion coefficient Internal reference Ion pairing

Tetrabutylsilane (CAS 994-79-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Low-Volatility Silicon Source for Molecular Beam Epitaxy (MBE) of Single-Crystal Si Films

Based on the patent disclosure by NEC Corporation (JPS63282270A), tetrabutylsilane serves as an organosilicon precursor for molecular beam epitaxy of single-crystal silicon films on heated substrates under UV irradiation . Its vapor pressure of effectively 0 mmHg at 25 °C mandates elevated-temperature bubbler delivery or direct liquid injection, distinguishing it from the more volatile tetrapropylsilane (0.1 mmHg) and tetraethylsilane (4.4 mmHg). This low volatility, combined with a flash point of 119.1 °C that exempts it from flammable-liquid classification, makes tetrabutylsilane the preferred choice when process safety and reduced ambient vapor exposure are prioritized over room-temperature precursor delivery convenience [1]. Researchers procuring tetrabutylsilane for MBE applications should verify purity specifications (≥97% typical, per Alfa Chemistry datasheet) and ensure compatibility with heated precursor delivery systems.

Moisture-Insensitive Reagent for Organosilicon Synthesis Under Ambient Atmosphere

Tetrabutylsilane's hydrolysis sensitivity rating of '1: no significant reaction with aqueous systems' makes it uniquely suitable among silicon precursors for synthetic procedures that must be conducted without glovebox or Schlenk-line moisture exclusion. Unlike TEOS, TMOS, or chlorosilanes (e.g., SiCl₄), which undergo rapid hydrolysis upon atmospheric moisture exposure and generate HCl or silanol byproducts, tetrabutylsilane can be weighed, transferred, and reacted on the open bench [1]. This property is particularly valuable in the synthesis of higher silanes and siloxanes via Grignard or organolithium coupling, where tetrabutylsilane may serve as a protected silicon building block or as a reaction medium component. Procurement for synthetic laboratories without advanced air-free infrastructure should prioritize tetrabutylsilane over moisture-sensitive alternatives.

Non-Aggregating Internal Standard for PFG-NMR Diffusion and Ion-Pairing Studies

As established by Mo and Pochapsky (J. Phys. Chem. B, 1997), tetrabutylsilane is the compound of choice as a nonionic, non-aggregating internal reference for pulsed-field-gradient NMR measurement of self-diffusion coefficients of tetrabutylammonium ion pairs . Its molar volume of 328.4 cm³/mol provides near-perfect steric matching with the TBA⁺ cation, while its chemical inertness ensures no interference with ion-pair equilibria. This application has no effective substitute among other tetraalkylsilanes: TMS and TES are too small, TPS is insufficiently isosteric, and higher tetraalkylsilanes (e.g., tetrapentylsilane) are less commercially available. Laboratories conducting ion-pairing, aggregation, or electrolyte diffusion research should procure tetrabutylsilane specifically for this validated analytical methodology.

High-Temperature CVD/ALD Precursor Requiring Thermal Stability Above 200 °C

Tetrabutylsilane's boiling point of 296.6 °C and documented thermal reaction with elemental sulfur at 240 °C indicate a thermal stability window suitable for high-temperature chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes where lower-boiling precursors would prematurely volatilize or decompose [1]. While di‑tert‑butylsilane (DTBS) has been extensively studied for low-temperature SiC deposition at 600–850 °C (Reference: Tay et al., MRS Proc. 1991), tetrabutylsilane's higher carbon-to-silicon ratio (C:Si = 16:1 vs. 8:1 for DTBS) and different alkyl decomposition pathway (β-hydride elimination of 1-butene vs. isobutylene from tert-butyl groups) may offer distinct carbon incorporation profiles in deposited films. Procurement for high-temperature silicon-carbon-based thin-film research should consider tetrabutylsilane when carbon-rich stoichiometry or specific alkyl decomposition chemistry is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabutylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.